Dicyclopentylmethyl carbonochloridate
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Overview
Description
Dicyclopentylmethyl carbonochloridate is an organic compound with the molecular formula C12H19ClO2. It is known for its role as an intermediate in organic synthesis, particularly in the preparation of various esters and other derivatives. The compound is characterized by its unique structure, which includes two cyclopentyl groups attached to a central carbon atom, along with a methyl group and a carbonochloridate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentylmethyl carbonochloridate can be synthesized through the reaction of dicyclopentylmethanol with phosgene. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
[ \text{C}_5\text{H}_9\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{OCOCl} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dicyclopentylmethanol is continuously fed into a reaction chamber containing phosgene. The reaction is carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dicyclopentylmethyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dicyclopentylmethanol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Causes hydrolysis.
Major Products
The major products formed from these reactions include dicyclopentylmethyl esters, amides, and thioesters, depending on the nucleophile used.
Scientific Research Applications
Dicyclopentylmethyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclopentylmethyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the dicyclopentylmethyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: Similar in structure but contains a methyl group instead of the dicyclopentylmethyl group.
Diphosgene: Contains two carbonochloridate groups and is used as a reagent in organic synthesis.
Uniqueness
Dicyclopentylmethyl carbonochloridate is unique due to the presence of two cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific synthetic applications that require bulky substituents.
Properties
CAS No. |
91413-60-4 |
---|---|
Molecular Formula |
C12H19ClO2 |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
dicyclopentylmethyl carbonochloridate |
InChI |
InChI=1S/C12H19ClO2/c13-12(14)15-11(9-5-1-2-6-9)10-7-3-4-8-10/h9-11H,1-8H2 |
InChI Key |
NNPKEEIMBNODPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)OC(=O)Cl |
Origin of Product |
United States |
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